Arcaine sulfate
Overview
Description
Synthesis Analysis
While specific studies directly detailing the synthesis of arcaine sulfate were not identified, the synthesis of complex molecules often involves multicomponent union tactics such as anion relay chemistry (ARC). This method has been utilized in constructing architecturally complex products by efficiently coupling simple building blocks with precise stereochemical control (Smith & Wuest, 2008).
Molecular Structure Analysis
The molecular structure of arcaine sulfate has been analyzed through vibrational spectral analysis using FT-IR, Raman, and Surface Enhanced Raman Scattering (SERS) spectra. These analyses suggest protonation of the imino groups of the arcaine molecule at the expense of the proton from H2SO4. The molecule is adsorbed to the silver surface through the uncharged amino group and oxygen sites of the sulfate groups, indicating that the molecule is adsorbed perpendicular to the silver surface (Eapen, Joe, & Aruldhas, 1997).
Chemical Reactions and Properties
Arcaine exhibits inhibitory effects on nitric oxide synthase (NOS) in the rat brain, indicating its potential for investigating the chemical nature of NOS and the functional relationship between NOS and N-methyl-D-aspartate (NMDA) receptors (Kabuto et al., 1995). Additionally, arcaine has been found to block NMDA receptor responses through an open channel mechanism, suggesting its role in modulating the function of NMDA receptors (Donevan, Jones, & Rogawski, 1992).
Physical Properties Analysis
The study of arcaine sulfate's physical properties mainly revolves around its interactions with metal ions and NMDA receptors, where it serves as a competitive antagonist at the polyamine site. Its effect on [3H]N-(1-[thienyl] cyclohexyl)piperidine binding suggests a shared spermidine-magnesium binding site, highlighting its competitive inhibition properties (Sacaan & Johnson, 1990).
Chemical Properties Analysis
Arcaine's chemical interactions include its role as a competitive antagonist at the polyamine site on the NMDA receptor, affecting NMDA-induced responses. This interaction not only sheds light on arcaine's inhibitory mechanisms but also its potential application in exploring the structural relationships between various receptors and their ligands (Reynolds, 1990).
Scientific Research Applications
Vibrational Spectral Analysis : Arcaine sulfate's vibrational spectral analysis using FT-IR, Raman, and SERS spectra reveals that the molecule is adsorbed to the silver surface through uncharged amino group and oxygen sites of the sulfate groups, suggesting specific molecular interactions and structural properties (Eapen, Joe, & Aruldhas, 1997).
NMDA Receptor Interaction : Arcaine is noted for its interaction with NMDA receptors. It blocks NMDA receptor responses by an open channel mechanism, affecting neurotransmission and potentially influencing neural processes related to memory and learning (Donevan, Jones, & Rogawski, 1992).
Cardiovascular Effects : Research indicates that arcaine can influence cardiovascular changes induced by NMDA in the periaqueductal gray area of anesthetized rats, highlighting its potential impact on autonomic and cardiovascular regulation (Maione et al., 1994).
Memory and Learning : Arcaine has been found to make recall state-dependent in rats, affecting memory performance in various tasks. This implies its potential application in studying memory mechanisms and neuropharmacological interventions (Ceretta et al., 2008).
Nitric Oxide Synthase Inhibition : It inhibits nitric oxide synthase activity in the rat brain, suggesting a role in modulating nitric oxide production, which is significant in various neural processes (Kabuto et al., 1995).
Learning and Memory Modulation : Arcaine, as an antagonist of the NMDA receptor polyamine binding site, affects learning and memory modulation in the amygdala, indicating its role in cognitive processes (Rubin et al., 2001).
properties
IUPAC Name |
2-[4-(diaminomethylideneamino)butyl]guanidine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N6.H2O4S/c7-5(8)11-3-1-2-4-12-6(9)10;1-5(2,3)4/h1-4H2,(H4,7,8,11)(H4,9,10,12);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTGFMPOODRXIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CN=C(N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14923-17-2, 544-05-8 (Parent) | |
Record name | Guanidine, N,N′′′-1,4-butanediylbis-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14923-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Tetramethylenediguanidine sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036587936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80872308 | |
Record name | 1,4-Diguanidinobutane sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arcaine sulfate | |
CAS RN |
36587-93-6, 14923-17-2 | |
Record name | Guanidine, N,N′′′-1,4-butanediylbis-, sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36587-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Tetramethylenediguanidine sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036587936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Diguanidinobutane sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-tetramethylenediguanidine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.273 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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